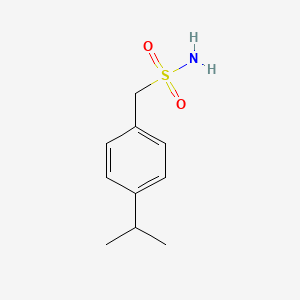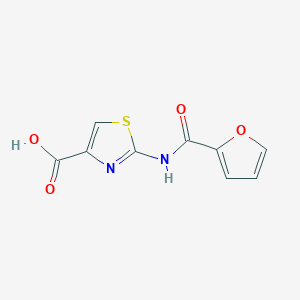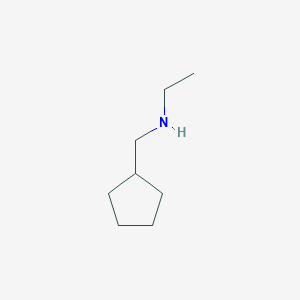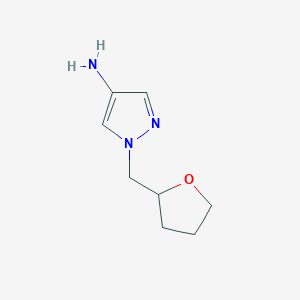
1-(4-Isopropylphenyl)methanesulfonamide
Vue d'ensemble
Description
1-(4-Isopropylphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO2S . It belongs to the class of organic compounds known as sulfonamides, which are organosulfur compounds containing a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Molecular Structure Analysis
The molecular structure of 1-(4-Isopropylphenyl)methanesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), with the sulfonyl group further connected to a 4-isopropylphenyl group .Chemical Reactions Analysis
Sulfonamides, including 1-(4-Isopropylphenyl)methanesulfonamide, are generally unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and arylsulfonamides can undergo ortho-lithiation .Applications De Recherche Scientifique
Chemoselective N-Acylation Reagents
1-(4-Isopropylphenyl)methanesulfonamide has been studied for its potential in developing chemoselective N-acylation reagents. Specifically, research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides derived from this compound revealed them to be promising candidates due to their excellent chemoselectivity, highlighting their utility in synthetic organic chemistry (Kondo et al., 2000).
Pd-catalyzed N-arylation
The compound has been utilized in the Pd-catalyzed N-arylation of methanesulfonamide, offering a more benign alternative to traditional methods. This methodology circumvents the use of potentially genotoxic reagents and byproducts, making it an attractive approach in the synthesis of complex molecules, as demonstrated in the synthesis of dofetilide (Rosen et al., 2011).
COX-2 Inhibitors
1-(4-Isopropylphenyl)methanesulfonamide derivatives have shown potential as COX-2 inhibitors, a class of drugs that have significant medical importance. The presence of a methanesulfonamide group at specific positions on 1,5-diarylpyrazole can result in potent and selective COX-2 inhibitors, illustrating the compound's relevance in drug development (Singh et al., 2004).
Catalysis in Asymmetric Dihydroxylations
Research has also explored the role of 1-(4-Isopropylphenyl)methanesulfonamide in catalysis, specifically in Sharpless asymmetric dihydroxylations. It is hypothesized to function as a cosolvent, aiding in the transfer of hydroxide ions from the water phase to the organic phase, and as a general acid catalyst, protonating intermediate osmate esters of conjugated aromatic olefins (Junttila & Hormi, 2009).
Structural Studies
The compound has been subject to structural studies, particularly in derivatives like nimesulidetriazole derivatives. These studies explore the molecular geometry, intermolecular interactions, and the nature of hydrogen bonds, shedding light on the compound's structural properties and potential applications in designing new materials or drugs (Dey et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in folate metabolism .
Mode of Action
Sulfonamides, including 1-(4-Isopropylphenyl)methanesulfonamide, are known to inhibit the activity of enzymes involved in folate metabolism . They do this by mimicking the natural substrate of these enzymes, thereby preventing the substrate from binding and the enzyme from functioning properly .
Biochemical Pathways
The inhibition of enzymes involved in folate metabolism disrupts the synthesis of nucleotides, which are essential for DNA replication . This disruption can lead to a halt in cell growth and division, particularly in rapidly dividing cells .
Pharmacokinetics
It is known that sulfonamides generally have good oral bioavailability and are distributed widely in the body .
Result of Action
The molecular and cellular effects of 1-(4-Isopropylphenyl)methanesulfonamide’s action are likely to include a reduction in DNA synthesis and cell division due to the disruption of folate metabolism . This can lead to a decrease in the growth and proliferation of certain types of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Isopropylphenyl)methanesulfonamide. Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances .
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHGEDDAENKRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655650 | |
| Record name | 1-[4-(Propan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)methanesulfonamide | |
CAS RN |
64732-36-1 | |
| Record name | 4-(1-Methylethyl)benzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64732-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Propan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)

![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)




